molecular formula C12H7ClN6S2 B11049362 3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11049362
M. Wt: 334.8 g/mol
InChI Key: FYILTDFRZNFISQ-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound that features a unique combination of triazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorophenylhydrazine with 5-methyl-1,2,3-thiadiazole-4-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired triazolo[3,4-b][1,3,4]thiadiazole ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl ring, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazolo[3,4-b][1,3,4]thiadiazole derivatives.

Scientific Research Applications

3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways. The presence of the triazole and thiadiazole rings allows for strong binding interactions with the active sites of these enzymes, resulting in their inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chlorophenyl)-5-methyl-1,2,4-triazole
  • 5-(4-Chlorophenyl)-1,2,3-thiadiazole
  • 6-(4-Chlorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to the combination of triazole and thiadiazole rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential as a therapeutic agent further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C12H7ClN6S2

Molecular Weight

334.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-6-(5-methylthiadiazol-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H7ClN6S2/c1-6-9(14-18-21-6)11-17-19-10(15-16-12(19)20-11)7-2-4-8(13)5-3-7/h2-5H,1H3

InChI Key

FYILTDFRZNFISQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NS1)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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